Methyl 2-(3-chlorophenyl)acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(3-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBBVKFFDDQVER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369934 | |
| Record name | Methyl 3-Chlorophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53088-68-9 | |
| Record name | Methyl 3-Chlorophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(3-chlorophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Chemical Transformations
Established Synthetic Routes for Methyl 2-(3-chlorophenyl)acetate
The synthesis of this compound is primarily achieved through two reliable and well-documented strategies: the direct esterification of its corresponding carboxylic acid and the targeted halogenation of a suitable phenylacetate (B1230308) precursor.
The most direct and common method for synthesizing this compound is the Fischer esterification of 3-Chlorophenylacetic acid with methanol. This acid-catalyzed condensation reaction is a fundamental process in organic chemistry. chemguide.co.uk The reaction is typically carried out by heating the carboxylic acid and an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk
The Fischer esterification is a reversible process, and several optimization strategies are employed to drive the equilibrium towards the product side and maximize the yield. nih.gov Key optimization parameters include:
Use of Excess Alcohol: Employing methanol as the solvent ensures a large molar excess, shifting the equilibrium to favor ester formation.
Water Removal: The removal of water, a byproduct of the reaction, is crucial. This can be achieved through azeotropic distillation or the use of dehydrating agents.
Catalyst Choice: While sulfuric acid is common, other catalysts like Amberlyst-15, a solid-phase acid resin, have been used for the esterification of other phenylacetic acids, offering advantages in terms of easier work-up and catalyst recycling. jocpr.com
A typical laboratory procedure involves refluxing a mixture of 3-Chlorophenylacetic acid, methanol, and a catalytic amount of sulfuric acid for several hours. chemicalbook.com The reaction progress is monitored, and upon completion, the mixture is worked up by neutralizing the acid catalyst, often with a sodium bicarbonate solution, followed by extraction and purification via distillation under reduced pressure. chemicalbook.comchegg.com
Table 1: Representative Conditions for Fischer Esterification
| Reactant | Alcohol | Catalyst | Key Conditions | Typical Yield |
| 3-Chlorophenylacetic acid | Methanol | Sulfuric Acid | Reflux, 4-8 hours | >85% |
| Phenylacetic acid | Ethanol | Zirconocene Triflate | Moisture-tolerant, recyclable catalyst | High (e.g., 95%) nih.gov |
| Phenylacetic acid | 1-Propanol | Sulfuric Acid | Heating | 93% chegg.com |
An alternative synthetic approach involves the direct halogenation of a phenylacetate precursor, namely Methyl phenylacetate. This strategy relies on electrophilic aromatic substitution to introduce a chlorine atom onto the benzene (B151609) ring. The mechanism for benzylic halogenation proceeds through radical intermediates when initiated by heat or light. ambeed.com
However, controlling the regioselectivity of this reaction presents a significant challenge. The acetylmethyl group (-CH₂COOCH₃) is generally considered a weak deactivator and an ortho-, para-director. Therefore, direct chlorination of Methyl phenylacetate using common chlorinating agents (e.g., Cl₂, SO₂Cl₂) and a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) would be expected to yield a mixture of ortho-, para-, and to a lesser extent, meta-isomers. Achieving high selectivity for the desired 3-chloro (meta) isomer through this route is difficult and often results in lower yields of the target compound compared to the esterification of the pre-halogenated 3-Chlorophenylacetic acid. For this reason, the esterification route is generally preferred for its superior regiochemical control.
Derivatization Strategies and Functional Group Interconversions
This compound serves as a valuable precursor for the synthesis of more complex molecules and novel analogs due to its multiple reactive sites: the aromatic ring, the ester functionality, and the active methylene (B1212753) group.
The introduction of an amino group to the aromatic ring of this compound expands its synthetic utility, providing a handle for further functionalization. A common strategy for this transformation is a two-step process involving nitration followed by reduction.
Nitration: The aromatic ring is first nitrated to introduce a nitro group (-NO₂). The directing effects of the existing substituents (the meta-directing chloro group and the ortho, para-directing acetate (B1210297) group) will influence the position of the incoming nitro group, often leading to a mixture of isomers that require separation.
Reduction: The resulting nitro-substituted intermediate is then reduced to the corresponding amine. Several reducing agents are effective for this transformation, with tin(II) chloride (SnCl₂) in an acidic medium being a classic and reliable method. mdpi.com Other methods include catalytic hydrogenation (e.g., H₂ over a palladium catalyst).
This sequence provides access to various amino-chlorophenylacetate isomers, which are valuable building blocks for pharmaceuticals and other biologically active compounds. The amination of α-bromocarboxylic acids is another direct method for preparing α-aminocarboxylic acids. libretexts.org
The structural features of this compound make it a suitable substrate for constructing heterocyclic systems. The active methylene group (α-carbon) is particularly important, as it can be deprotonated by a base to form a nucleophilic carbanion. This carbanion can then participate in various cyclization reactions.
One general strategy involves the condensation of the enolate derived from this compound with bifunctional electrophiles. For example, reaction with 1,3-dielectrophiles can lead to the formation of five-membered rings, while reactions with 1,4-dielectrophiles can yield six-membered rings.
Furthermore, the ester group can be involved in cyclization. For instance, intramolecular reactions can lead to the formation of lactones or lactams if other suitable functional groups are present on the molecule. Base-catalyzed intramolecular cyclization is a known method for synthesizing pyrrol-3-one derivatives from aminoacetylenic ketones. mdpi.com While direct examples utilizing this compound are specific to proprietary research, analogous cyclization reactions are well-established in the synthesis of heterocycles like pyrazolotriazinones and pyrido[1,2-a]pyrimidin-4-imines. mdpi.comresearchgate.net
Table 2: Potential Heterocyclic Systems from Phenylacetate-Type Precursors
| Precursor Type | Reactant(s) | Resulting Heterocycle | Reaction Type |
| Phenylacetonitrile derivative | Ethyl Phenylacetate | Diphenylacetoacetonitrile | Condensation orgsyn.org |
| Aminoacetylenic ketone | Base (e.g., KOH) | Pyrrol-3-one | Intramolecular Cyclization mdpi.com |
| N-thioacyl-α-aminoester | Hydrazine | 1,2,4-Triazine | Cyclization researchgate.net |
| 2-azido-3-arylacrylate | Heat (Thermolysis) | Fused Pyrrole | Intramolecular Cyclization researchgate.net |
Synthesis of Novel Analogs Incorporating the 3-Chlorophenylacetate Moiety
Preparation of Oxo-Derivatives and Related Structures
The introduction of a carbonyl group (oxo-group) into the structure of this compound derivatives can lead to compounds with altered chemical reactivity and biological activity. While direct oxidation of the benzylic position of this compound to an α-keto ester is a challenging transformation, related structures can be synthesized through various established methodologies.
One common approach involves the use of a different starting material, such as a substituted acetophenone, which already contains the desired ketone functionality. For instance, the synthesis of α-ketoamides can be achieved through a decarboxylative strategy involving methyl ketones and an amine. In a related context, N-(3-Chlorophenyl)-2-oxo-2-phenylacetamide has been synthesized from the reaction of an α-ketoacid with 3-chloroaniline.
Another strategy involves the oxidation of a related phenylacetate ester. For example, 2-oxo-2-phenyl-acetic acid methyl ester can be prepared by the oxidation of methyl phenylacetate. This suggests that a similar oxidation of this compound could potentially yield the corresponding methyl 2-(3-chlorophenyl)-2-oxoacetate, although specific conditions for this transformation would need to be optimized.
Furthermore, the synthesis of more complex heterocyclic structures incorporating an oxo-group can be achieved. For example, 7,8-Methylenedioxy-1-(3-chlorophenyl)-3,5-dihydro-2,3-benzodiazepin-4(4H)-one is synthesized from a precursor, methyl 2-[6-(3-chlorobenzoyl)-2H-1,3-benzodioxol-5-yl]acetate, which contains a benzoyl group attached to the phenyl ring of a phenylacetate derivative. nih.gov This highlights how the core structure can be elaborated to include ketone functionalities within larger ring systems.
Table 1: Examples of Synthetic Methods for Oxo-Derivatives of Related Phenylacetates
| Starting Material | Reagents and Conditions | Product |
| Methyl phenylacetate | Air, Cobalt(II) meta-chlorobenzoate, Sodium peroxodisulfate, pivalic acid, 100°C | 2-Oxo-2-phenyl-acetic acid methyl ester nih.gov |
| 2-oxo-2-phenylacetic acid | 3-chloroaniline, coupling agents | N-(3-Chlorophenyl)-2-oxo-2-phenylacetamide |
| Methyl 2-[6-(3-chlorobenzoyl)-2H-1,3-benzodioxol-5-yl]acetate | Hydrazine hydrate, acetic acid, ethanol, reflux | 7,8-Methylenedioxy-1-(3-chlorophenyl)-3,5-dihydro-2,3-benzodiazepin-4(4H)-one nih.gov |
Attachment to Complex Biological Scaffolds
The conjugation of small molecules like this compound to complex biological scaffolds such as proteins, peptides, or nucleic acids is a key strategy in the development of targeted therapeutics, diagnostic agents, and probes for chemical biology. While specific examples of this compound bioconjugation are not extensively documented, the principles of attaching small molecules to biomacromolecules can be applied.
Typically, this process requires the introduction of a reactive functional group onto the small molecule that can form a stable covalent bond with a functional group on the biological scaffold. For this compound, this could be achieved by modifying either the phenyl ring or the ester group.
For instance, the phenyl ring could be functionalized with groups amenable to bioconjugation reactions, such as an amino group for amide bond formation, an azide or alkyne for "click" chemistry, or a maleimide for reaction with thiols. These modifications would likely be introduced into the precursor, 3-chlorophenylacetic acid, before esterification.
Alternatively, the methyl ester itself could be a handle for conjugation. Hydrolysis of the ester to the corresponding carboxylic acid would allow for standard amide coupling reactions with amine groups on proteins (e.g., lysine (B10760008) residues). The resulting amide bond provides a stable linkage.
The choice of bioconjugation strategy depends on several factors, including the nature of the biological scaffold, the desired stability of the conjugate, and the reaction conditions that the biomolecule can tolerate.
Substitution and Modification of the Methyl Ester Group
The methyl ester group of this compound is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives with diverse properties. Common transformations include hydrolysis, transesterification, and amidation.
Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-chlorophenylacetic acid, under either acidic or basic conditions. Basic hydrolysis, using a reagent such as sodium hydroxide in a water/alcohol mixture, is a common and efficient method. The resulting carboxylate can then be protonated to yield the free acid. This carboxylic acid is a valuable intermediate for further reactions, such as amide bond formation.
Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol and an acid catalyst would yield ethyl 2-(3-chlorophenyl)acetate. This reaction is typically driven to completion by using a large excess of the new alcohol. Transesterification is a useful method for modifying the steric and electronic properties of the ester group, which can influence the compound's solubility, stability, and biological activity.
Amidation: The methyl ester can be converted to an amide by reaction with an amine. This reaction is often slower than hydrolysis or transesterification and may require heating or the use of a catalyst. The reaction of this compound with a primary or secondary amine would yield the corresponding N-substituted 2-(3-chlorophenyl)acetamide. This transformation is particularly important in medicinal chemistry for the synthesis of compounds with improved pharmacological profiles.
Table 2: Common Modifications of the Methyl Ester Group
| Reaction | Reagents | Product |
| Hydrolysis | NaOH, H₂O/MeOH | 3-Chlorophenylacetic acid |
| Transesterification | R'OH, H⁺ or RO⁻ | This compound |
| Amidation | R'R''NH | N,N-Disubstituted 2-(3-chlorophenyl)acetamide |
Chiral Resolution Techniques for Enantiomeric Forms (if applicable to derivatives)
While this compound itself is achiral, many of its derivatives, particularly those with substitution at the α-carbon, can be chiral. For such derivatives, the separation of the racemic mixture into its constituent enantiomers is often crucial, as enantiomers can exhibit different biological activities. The two main strategies for chiral resolution are enzymatic resolution and chiral chromatography.
Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases or proteases, to selectively react with one enantiomer of a racemic mixture. For example, a racemic ester derivative of 2-(3-chlorophenyl)acetic acid could be subjected to hydrolysis by a lipase (B570770). The enzyme would preferentially hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. The resulting mixture of the acid and ester can then be separated by conventional methods. The choice of enzyme and reaction conditions is critical for achieving high enantiomeric excess.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for the analytical and preparative separation of enantiomers. The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus their separation. Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, and synthetic chiral polymers. The development of a successful chiral HPLC method involves screening different CSPs and mobile phases to achieve optimal resolution. This technique is widely used in the pharmaceutical industry for the quality control of chiral drugs.
Catalytic Approaches in this compound Synthesis and Derivatization
Modern catalytic methods offer powerful tools for the synthesis and derivatization of molecules like this compound, particularly through the functionalization of otherwise unreactive C-H bonds.
Palladium-Catalyzed C(sp³)-H Bond Arylation (as applicable to related structures)
Palladium-catalyzed C(sp³)-H bond arylation has emerged as a transformative method for the formation of C-C bonds, allowing for the direct coupling of an sp³-hybridized carbon with an aryl group. While direct β-arylation of the aliphatic chain of this compound is challenging, related structures bearing a directing group can undergo such transformations.
This methodology often relies on the presence of a directing group within the substrate that coordinates to the palladium catalyst, bringing it into proximity with the targeted C-H bond. For aliphatic esters, the ester group itself is generally a poor directing group for C(sp³)-H activation. However, by converting the ester to an amide with a suitable directing group, such as an 8-aminoquinoline or a picolinamide, β-C(sp³)-H arylation can be achieved.
The general catalytic cycle involves the coordination of the directing group to a Pd(II) catalyst, followed by C-H activation to form a palladacycle. Oxidative addition of an aryl halide to the palladium center, followed by reductive elimination, furnishes the arylated product and regenerates the active palladium catalyst. The development of new ligands and reaction conditions continues to expand the scope and efficiency of these reactions, making them increasingly applicable to complex molecule synthesis.
Ruthenium-Catalyzed Direct sp³ Arylation with Chlorophenyl Directing Groups (as applicable to related structures)
Ruthenium catalysts have also proven to be highly effective for C-H bond arylation. Similar to palladium catalysis, ruthenium-catalyzed reactions often employ a directing group to achieve high regioselectivity. While the chlorophenyl group itself is not typically considered a strong directing group for C(sp³)-H activation in the context of ruthenium catalysis, other functional groups within a molecule containing a chlorophenyl moiety can serve this purpose.
For instance, if this compound were derivatized to include a pyridyl or pyrimidyl group, this nitrogen-containing heterocycle could act as an effective directing group for the ruthenium-catalyzed arylation of a C(sp³)-H bond on the acetate portion of the molecule. The catalytic cycle is believed to involve the formation of a ruthenacycle intermediate through chelation-assisted C-H activation.
The concept of a "directing group" is central to achieving selectivity in these transformations. The directing group's ability to coordinate with the metal center and its geometric placement within the molecule dictate which C-H bond is activated. While the chloro-substituent on the phenyl ring primarily influences the electronic properties of the molecule, its role as a directing group for C(sp³)-H activation is not well-established in ruthenium catalysis. Instead, the design of derivatives of this compound that incorporate known directing groups would be a more viable strategy for achieving selective ruthenium-catalyzed C(sp³)-H arylation.
Mechanistic Investigations of Reaction Pathways Involving this compound
The study of reaction mechanisms involving this compound provides critical insights into its chemical behavior. Understanding the kinetics, solvent effects, and the influence of its specific chemical structure, particularly the chlorine substituent, is fundamental to controlling its transformations and predicting reaction outcomes.
Kinetics and Solvent Effects on Ester Reactivity (as applicable to aryl acetates)
The reactivity of aryl acetates, including this compound, is significantly influenced by reaction kinetics and the solvent environment. The hydrolysis of these esters, a common reaction pathway, typically follows second-order kinetics, being first-order with respect to both the ester and the nucleophile, such as a hydroxide ion. rsc.orgchemrxiv.org However, the mechanistic route can be more complex than a simple direct substitution.
Research on substituted phenyl esters of phenylacetic acid has shown that in solvent mixtures like 80% dimethyl sulfoxide (DMSO) and 20% water, the reaction can proceed through an elimination-addition mechanism. rsc.org This pathway involves the formation of a ketene intermediate, which is then trapped by a nucleophile. rsc.org The solvent plays a crucial role in dictating the operative mechanism; for instance, increasing the DMSO content in the solvent can alter the reaction rate, suggesting a shift in the mechanism, potentially to an (E1cB)anion pathway for certain substrates. rsc.org
| Solvent Composition (mol % MeCN in H₂O) | Relative Reaction Rate (Qualitative) | Primary Influencing Factor |
| 0 (Pure Water) | Baseline | Solvation of reactants and transition state by water. |
| ~30 | Decreased | Changes in solvent structure and preferential solvation effects. nih.gov |
| >30 | Gradually Increased | Altered solvation shells and potential desolvation of the nucleophile, increasing its reactivity. nih.gov |
This interactive table illustrates the general trend observed for the reactivity of aryl acetates in acetonitrile-water mixtures, as described in the literature. nih.gov
Role of Chlorine Substitution in Reaction Selectivity and Yield
The chlorine atom at the meta-position (C-3) of the phenyl ring in this compound plays a pivotal role in modulating the molecule's reactivity, which in turn affects reaction selectivity and yield. This influence stems primarily from the electronic effects of the halogen substituent.
Chlorine exhibits a dual electronic nature:
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the aromatic ring through the sigma bond framework. This effect is distance-dependent and enhances the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack. chemrxiv.org
Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density to the ring, primarily at the ortho and para positions.
For a meta-substituted compound like this compound, the electron-withdrawing inductive effect dominates, as the resonance effect does not extend to the meta position. This net withdrawal of electron density from the ring is transmitted to the benzylic carbon and, subsequently, to the carbonyl group. The increased partial positive charge on the carbonyl carbon generally accelerates the rate of nucleophilic acyl substitution reactions, such as hydrolysis, by lowering the activation energy for the initial nucleophilic attack. masterorganicchemistry.com
The position of the chlorine atom is critical for reaction selectivity, especially in nucleophilic aromatic substitution (NAS) reactions where a leaving group on the ring is replaced. In such cases, electron-withdrawing groups are most effective at accelerating the reaction when they are positioned ortho or para to the leaving group, as they can stabilize the negatively charged carbanionic intermediate (Meisenheimer complex) through resonance. masterorganicchemistry.com While the chlorine in this compound is not directly involved as a leaving group in typical ester reactions, its electronic influence is crucial for reactions occurring at the ester functionality or the alpha-carbon. For instance, the electron-withdrawing effect can increase the acidity of the α-protons, facilitating enolate formation under basic conditions. nih.gov
In specific mechanistic pathways, the carbon-chlorine bond itself can become the reactive center. For example, studies on the hydrolysis of fenclorac, an α-chloro-3-chlorophenylacetic acid derivative, have suggested that the rate-determining step can involve the ionization of the carbon-chlorine bond, a process facilitated by intramolecular nucleophilic attack from the dissociated carboxyl group. nih.gov This highlights that the chlorine substituent is not merely a passive electronic modulator but can be an active participant in the reaction mechanism, dictating the pathway and influencing the final product distribution and yield.
| Substituent Property | Effect on Phenyl Ring | Impact on Carbonyl Carbon Reactivity |
| Inductive Effect (-I) of Chlorine | Electron-withdrawing | Increases electrophilicity, enhancing susceptibility to nucleophiles. |
| Resonance Effect (+R) of Chlorine | Electron-donating (at ortho/para) | Negligible effect from the meta position. |
| Net Electronic Effect (meta-position) | Electron-withdrawing | Overall increase in reactivity towards nucleophilic acyl substitution. |
This interactive table summarizes the electronic effects of the meta-chlorine substituent on the reactivity of the phenylacetate moiety.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (1H) NMR Analysis for Structural Confirmation
Proton NMR (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms within the methyl 2-(3-chlorophenyl)acetate molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH2-) protons, and the methyl (-CH3) protons of the ester group.
The aromatic protons on the 3-chlorophenyl ring typically appear as a complex multiplet in the downfield region of the spectrum, generally between 7.2 and 7.4 ppm. The substitution pattern on the benzene (B151609) ring leads to distinct chemical shifts and coupling patterns for each of the four aromatic protons. The methylene protons, situated between the aromatic ring and the ester group, are observed as a singlet at approximately 3.65 ppm. The three protons of the methyl ester group also produce a sharp singlet, typically found further upfield at around 3.71 ppm.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (Ar-H) | ~7.2-7.4 | Multiplet |
| Methylene (-CH₂-) | ~3.65 | Singlet |
| Methyl (-OCH₃) | ~3.71 | Singlet |
Note: Chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.
Carbon-13 (13C) NMR Analysis for Carbon Framework Assignment
Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 171.1 ppm. The carbon atom of the methyl group (-OCH3) is found at around 52.4 ppm, while the methylene carbon (-CH2-) resonates at about 40.7 ppm. The aromatic carbons exhibit a range of chemical shifts. The carbon atom bonded to the chlorine atom (C-3) is observed around 134.4 ppm. The other aromatic carbons appear in the region of approximately 127.5 to 136.2 ppm.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~171.1 |
| Aromatic (C-Cl) | ~134.4 |
| Aromatic (C-H & C-C) | ~127.5 - 136.2 |
| Methyl (-OCH₃) | ~52.4 |
| Methylene (-CH₂-) | ~40.7 |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Stereochemistry
While ¹H and ¹³C NMR are powerful, more complex molecules or those with ambiguous assignments may require advanced two-dimensional (2D) NMR techniques. youtube.com Techniques such as COSY (Correlation Spectroscopy) can establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. youtube.com HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range couplings between protons and carbons, helping to piece together the complete molecular puzzle. youtube.com For instance, an HMBC experiment would show a correlation between the methyl protons and the carbonyl carbon, confirming their proximity within the ester functional group. youtube.com
Solid-State NMR (ssNMR) could be employed to study the compound in its crystalline form, providing insights into its solid-state conformation and packing, which can differ from its structure in solution.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, are instrumental in identifying the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the various functional groups within the molecule. nih.gov A strong, sharp peak is typically observed in the region of 1735-1750 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester group. acs.orgnist.gov
The C-O stretching vibrations of the ester are usually found in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹. The C-Cl stretching vibration is typically seen in the fingerprint region, usually between 700 and 800 cm⁻¹. uantwerpen.be
Table 3: Key FT-IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O Stretch (Ester) | ~1735-1750 | Strong |
| C-H Stretch (Aromatic) | >3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | <3000 | Medium |
| C-O Stretch (Ester) | ~1000-1300 | Strong |
| C-Cl Stretch | ~700-800 | Medium |
Note: Wavenumbers are approximate and can be influenced by the sample preparation method.
Fourier-Transform Raman (FT-Raman) Spectroscopy for Vibrational Modes
FT-Raman spectroscopy provides complementary information to FT-IR. nih.gov While FT-IR is more sensitive to polar functional groups like the carbonyl group, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. nih.gov In the FT-Raman spectrum of this compound, the aromatic ring vibrations are typically prominent. The C-Cl bond, being a relatively weak Raman scatterer, may show a weak to medium intensity band. nih.govuantwerpen.be The combination of both FT-IR and FT-Raman data allows for a more complete and confident assignment of all vibrational modes within the molecule. nih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of a molecule. For this compound (C₉H₉ClO₂), the molecular weight is 184.62 g/mol . In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.
The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) of 184. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak is observed at m/z 186, with an intensity of about one-third of the molecular ion peak.
The fragmentation of this compound follows predictable pathways common to esters and aromatic compounds. Key fragmentation patterns include:
Loss of the methoxy (B1213986) group (-OCH₃): Cleavage of the C-O bond results in the formation of an acylium ion [ClC₆H₄CH₂CO]⁺. This is a very common fragmentation for methyl esters and gives a prominent peak at m/z 153. docbrown.info
Loss of the carbomethoxy group (-COOCH₃): This fragmentation leads to the formation of the 3-chlorobenzyl cation [ClC₆H₄CH₂]⁺. This tropylium-like ion is relatively stable and results in a strong peak at m/z 125. This is often the base peak in the spectrum for related phenylacetic acids. nih.gov
McLafferty Rearrangement: While less common for this specific structure, it is a potential fragmentation pathway for esters with longer alkyl chains. libretexts.org
The fragmentation of the related 3-chlorophenylacetic acid shows a prominent peak at m/z 125, corresponding to the loss of the carboxyl group, and a molecular ion peak at m/z 170. nih.gov The analysis of similar structures, like methyl acetate (B1210297), also shows characteristic losses, such as the methoxy group, leading to an acylium ion. docbrown.infomassbank.eu
Table 1: Prominent Mass Spectrometry Peaks for this compound and Related Compounds
| m/z | Proposed Fragment Ion | Associated Compound | Significance |
|---|---|---|---|
| 184/186 | [C₉H₉ClO₂]⁺ | This compound | Molecular ion (M⁺) and M+2 isotope peak |
| 153/155 | [C₈H₆ClO]⁺ | This compound | Loss of methoxy group (-OCH₃) |
| 125/127 | [C₇H₆Cl]⁺ | This compound / 3-Chlorophenylacetic acid | Loss of carbomethoxy (-COOCH₃) or carboxyl (-COOH) group, often the base peak. nih.gov |
| 91 | [C₇H₇]⁺ | 3-Chlorophenylacetic acid | Tropylium ion, from rearrangement and loss of Cl. nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated π-systems. The UV-Vis spectrum of this compound is primarily dictated by the electronic structure of the substituted benzene ring.
Aromatic compounds typically exhibit two main absorption bands:
The E2-band (ethylenic), appearing around 200-220 nm, arises from π → π* transitions within the benzene ring.
The B-band (benzenoid), a weaker absorption appearing around 250-280 nm, also corresponds to π → π* transitions but is symmetry-forbidden in unsubstituted benzene. Substituents on the ring can cause this band to shift and intensify. science-softcon.de
For this compound, the presence of the chlorophenyl group and the ester functionality influences the position and intensity of these absorption maxima (λmax). The solvent used can also cause shifts in the absorption bands. Studies on similar aromatic carbonyl compounds show that n → π* transitions, involving the non-bonding electrons of the carbonyl oxygen, can also appear as weak bands at longer wavelengths. science-softcon.dephyschemres.org Research on related thiophene (B33073) dyes demonstrated that the solvent polarity can significantly shift the λmax, with more polar solvents often causing a bathochromic (red) shift. biointerfaceresearch.com For instance, the λmax for certain dyes shifted from ~500 nm in chloroform (B151607) to ~650 nm in DMF. biointerfaceresearch.com
Table 2: Expected UV-Vis Absorption Data for this compound
| Absorption Band | Approximate λmax (nm) | Electronic Transition | Notes |
|---|---|---|---|
| E2-band | ~210-220 | π → π | Strong absorption characteristic of the benzene ring. |
| B-band | ~260-275 | π → π | Weaker, fine-structured band influenced by substituents. |
| n → π* band | >300 | n → π* | Very weak absorption from the carbonyl group, may not be easily observed. mdpi.com |
X-ray Diffraction Studies for Solid-State Molecular Architecture and Intermolecular Interactions (as applicable to derivatives)
In coordination polymers involving metal ions and ligands derived from similar phenyl-carboxylate structures, the geometry around the metal center can range from distorted octahedral to square pyramidal, influencing the formation of complex helical or layered structures. mdpi.commdpi.com The crystal structures of other halogenated aromatic compounds also highlight the role of intermolecular interactions, such as π-π stacking and halogen bonds, in stabilizing the crystal lattice. researchgate.netresearchgate.net These findings suggest that in the solid state, derivatives of this compound would likely engage in various non-covalent interactions that define their supramolecular assembly.
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical calculations are fundamental tools for investigating the molecular structure and electronic properties of compounds like this compound. Among the most powerful and widely used methods is Density Functional Theory (DFT), which calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a detailed analysis of this substituted phenylacetate (B1230308). Calculations are typically performed using a specific functional (e.g., B3LYP or PBE0) and a basis set (e.g., 6-311++G(d,p)) that defines the set of mathematical functions used to build the molecular orbitals.
Geometry Optimization and Conformational Analysis
Geometry Optimization: Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in this compound must be determined. This process, known as geometry optimization, involves calculating the forces on each atom and systematically adjusting their positions until a minimum energy structure on the potential energy surface is found. bldpharm.comnih.gov At this point, the net forces on all atoms are close to zero, indicating a stable equilibrium geometry. The optimization would provide precise data on bond lengths (e.g., C-Cl, C=O, C-O), bond angles, and dihedral (torsion) angles that define the molecule's shape.
Vibrational Frequency Calculations and Spectroscopic Correlation
Once the optimized (minimum energy) geometry of this compound is located, vibrational frequency calculations are performed. These calculations serve two primary purposes. First, they confirm that the optimized structure is a true minimum (characterized by all real, positive frequencies) and not a transition state (which has one imaginary frequency).
Second, these calculations predict the molecule's vibrational spectrum (Infrared and Raman). Each calculated frequency corresponds to a specific mode of atomic motion, such as the stretching of the C=O bond, bending of C-H bonds, or vibrations of the chlorophenyl ring. researchgate.net The theoretical spectrum can be correlated with experimental data from FT-IR and FT-Raman spectroscopy to validate the accuracy of the computational model. nih.gov Potential Energy Distribution (PED) analysis would be used to provide a quantitative assignment of each vibrational mode, describing the contribution of different internal coordinates (stretches, bends) to that specific frequency.
A hypothetical data table for the principal vibrational modes of this compound, based on known characteristic frequencies, would look as follows.
| Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | Description |
| C-H Stretch (Aromatic) | 3100–3000 | Stretching of C-H bonds on the phenyl ring. |
| C-H Stretch (Aliphatic) | 3000–2850 | Stretching of C-H bonds in the methylene and methyl groups. |
| C=O Stretch (Ester) | 1750–1735 | Stretching of the carbonyl group, a strong and characteristic peak. |
| C-C Stretch (Aromatic) | 1600–1450 | In-plane stretching vibrations of the phenyl ring. |
| C-O Stretch (Ester) | 1300–1000 | Asymmetric and symmetric stretching of the C-O-C linkage. |
| C-Cl Stretch | 800–600 | Stretching of the carbon-chlorine bond. |
Electronic Structure Analysis
The electronic structure dictates the chemical behavior of a molecule. DFT calculations provide a detailed picture of how electrons are distributed and how they behave within this compound.
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater willingness to donate electrons, suggesting higher reactivity towards electrophiles. For this compound, the HOMO would likely be localized on the electron-rich chlorophenyl ring.
LUMO: This orbital acts as the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating higher reactivity towards nucleophiles. The LUMO would likely be centered on the ester group and the aromatic ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability. nih.govuni-muenchen.de A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov A small gap suggests the molecule is more polarizable and more reactive. uni-muenchen.de
| Parameter | Description | Significance for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates stronger electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates stronger electron-accepting ability. |
| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
Natural Bond Orbital (NBO) analysis transforms the calculated complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. acadpubl.eu This method provides valuable insights into the delocalization of electron density and the stabilizing interactions within the molecule.
A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis orbital. wisc.eduorientjchem.org These interactions are evaluated using second-order perturbation theory. For this compound, significant interactions would be expected, such as the delocalization of lone pair electrons from the ester oxygen atoms into the antibonding orbitals (π) of the carbonyl group or the phenyl ring. The energy associated with these interactions (E(2)) quantifies the stabilization they provide to the molecule. For instance, a strong n -> π interaction would indicate significant resonance stabilization of the ester group. scienceopen.com
The distribution of electronic charge within a molecule is fundamental to its reactivity, polarity, and intermolecular interactions.
Mulliken Population Analysis: This is a method for assigning partial atomic charges to each atom in the molecule by partitioning the electron density. While computationally simple, Mulliken charges are known to be highly dependent on the basis set used in the calculation. The analysis would provide a general idea of the electron distribution, for example, showing negative charges on the electronegative oxygen and chlorine atoms and positive charges on the carbonyl carbon and hydrogen atoms.
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential plotted onto the molecule's electron density surface. xisdxjxsu.asia It provides a visually intuitive guide to a molecule's reactive sites. Different potential values are represented by colors:
Red/Yellow: Regions of negative potential (electron-rich), indicating sites susceptible to electrophilic attack. In this compound, these would be concentrated around the carbonyl oxygen and, to a lesser extent, the chlorine atom. researchgate.net
Blue: Regions of positive potential (electron-poor), indicating sites for nucleophilic attack. These would be found around the hydrogen atoms and the carbonyl carbon.
Green: Regions of neutral potential.
The MEP map is invaluable for predicting how the molecule will interact with other molecules, including biological receptors or chemical reactants. xisdxjxsu.asia
Computational and Theoretical Analysis of this compound
This article explores the computational chemistry and theoretical modeling of this compound, a chemical compound with the formula C₉H₉ClO₂. nih.gov The focus is on modern computational techniques used to predict its reactivity, interactions, and potential as a scaffold for drug design.
Computational Chemistry and Theoretical Modelling
Computational chemistry provides profound insights into molecular properties and reactivity through theoretical models and calculations. For Methyl 2-(3-chlorophenyl)acetate, these methods can elucidate its electronic structure, potential interaction sites, and suitability for various applications.
Density Functional Theory (DFT) based reactivity descriptors are crucial for understanding and predicting how a molecule will behave in a chemical reaction. Fukui functions, in particular, are instrumental in identifying the most reactive sites within a molecule. hackernoon.com The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes. hackernoon.com
There are three main types of Fukui functions:
ƒ+(r) : Describes the reactivity towards a nucleophilic attack (electron acceptance). High values indicate sites that are good electrophiles. hackernoon.com
ƒ-(r) : Describes the reactivity towards an electrophilic attack (electron donation). High values point to nucleophilic sites. hackernoon.com
ƒ0(r) : Describes the reactivity towards a radical attack.
These functions are typically calculated by analyzing the electron populations of the molecule in its neutral, anionic (N+1 electrons), and cationic (N-1 electrons) states. hackernoon.com For this compound, the primary reactive sites can be predicted. The carbonyl carbon of the ester group is expected to be a primary site for nucleophilic attack, while the oxygen atoms and the aromatic ring are likely sites for electrophilic attack. The chlorine atom influences the electron distribution of the phenyl ring, affecting its reactivity.
Table 1: Predicted Reactivity Sites in this compound using Fukui Functions
| Atomic Site/Region | Predicted ƒ+(r) (Nucleophilic Attack) | Predicted ƒ-(r) (Electrophilic Attack) | Rationale |
| Carbonyl Carbon (C=O) | High | Low | The carbon is electron-deficient due to the electronegative oxygen atoms, making it a prime target for nucleophiles. |
| Carbonyl Oxygen (C=O) | Low | High | The lone pairs on the oxygen make it a site for protonation or interaction with electrophiles. |
| Ester Oxygen (O-CH₃) | Low | Moderate | The lone pairs on this oxygen are also available for electrophilic attack, though generally less reactive than the carbonyl oxygen. |
| Phenyl Ring Carbons | Moderate | Moderate | The aromatic ring can act as a nucleophile in electrophilic aromatic substitution. The chlorine atom's position deactivates certain positions and directs electrophiles to others (ortho, para). |
| Methylene (B1212753) Carbon (-CH₂-) | Low | Low | Generally not a primary reactive site, but can be involved in reactions under specific conditions. |
This table is predictive and based on general chemical principles. Actual values would require specific DFT calculations.
Reduced Density Gradient (RDG): Non-covalent interactions (NCIs) are critical for understanding molecular recognition and crystal packing. The RDG method is a powerful tool for visualizing and characterizing these weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. researchgate.netwikipedia.org It analyzes the electron density (ρ) and its gradient (∇ρ). Regions of low electron density and a small reduced density gradient indicate non-covalent interactions. wikipedia.org These interactions are typically visualized as isosurfaces, color-coded to denote their nature:
Blue: Strong, attractive interactions (e.g., hydrogen bonds).
Green: Weak, van der Waals interactions.
Red: Strong, repulsive interactions (e.g., steric clashes). researchgate.net
For this compound, RDG analysis would likely reveal green surfaces around the phenyl ring and the methyl group, indicating van der Waals interactions. A weak C-H···O hydrogen bond might be observed as a small blue or green-blue region between the methylene group and the carbonyl oxygen.
Electron Localization Function (ELF): The Electron Localization Function (ELF) is a measure of the probability of finding an electron near a reference electron. wikipedia.org It provides a clear picture of electron pairing and localization, effectively visualizing chemical bonds and lone pairs in a way that aligns with chemical intuition. wikipedia.orgaps.org ELF values range from 0 to 1. aps.org
Values close to 1: Indicate high electron localization, corresponding to covalent bonds or lone pairs.
Values around 0.5: Represent a uniform electron gas, typical of metallic bonding. taylorandfrancis.com
Values close to 0: Indicate regions with very low electron density. aps.org
In this compound, an ELF analysis would distinctly show the C-C, C-H, C-O, and C-Cl covalent bonds as regions of high localization. It would also highlight the lone pairs on the two oxygen atoms of the ester group. This analysis helps to confirm the molecule's electronic structure and bonding patterns. wikipedia.org
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein) when they bind to each other to form a stable complex. laurinpublishers.comresearchgate.net This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule with its biological target.
While specific docking studies for this compound are not widely published, the methodology can be described. A study would involve:
Obtaining the 3D structure of a target protein.
Docking this compound into the active site of the protein.
Calculating the binding energy (in kcal/mol), which indicates the stability of the complex. More negative values suggest stronger binding. researchgate.net
Analyzing the interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.
For example, if docked into an enzyme's active site, the carbonyl group of the ester could act as a hydrogen bond acceptor, while the chlorophenyl group could form hydrophobic or π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
This compound can serve as a scaffold or starting point for the design of new, more potent, and selective ligands. In silico screening involves the use of computational methods to rapidly assess large libraries of chemical compounds to identify those that are most likely to bind to a drug target.
The process typically involves:
Library Generation: A virtual library of derivatives is created by computationally modifying the structure of this compound. This could involve changing the substituent on the phenyl ring, altering the ester group, or adding new functional groups.
Virtual Screening: This library is then screened against a specific biological target using techniques like molecular docking.
Filtering and Selection: Compounds are ranked based on their predicted binding affinity and other properties (e.g., drug-likeness, ADME properties). sciencescholar.us The top-ranking compounds are then selected for further experimental testing. sciencescholar.us
This approach accelerates the early stages of drug discovery by prioritizing compounds that have a higher probability of success, thereby saving time and resources. For instance, derivatives could be designed to enhance binding to a particular enzyme by introducing groups that can form specific hydrogen bonds or stronger hydrophobic interactions. sciencescholar.us
Biological Activity and Mechanistic Elucidation
Structure-Activity Relationship (SAR) Studies of Methyl 2-(3-chlorophenyl)acetate and Its Derivatives
The biological activity of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies investigate how specific features of a molecule, such as the position of a substituent or the nature of a functional group, influence its pharmacological effects. nih.govrjraap.com For this compound, the key structural components dictating its activity are the chloro-substituted phenyl ring and the methyl ester moiety.
The position of the chlorine atom on the phenyl ring is a critical determinant of the molecule's biological activity. Substituents on a benzene (B151609) ring can direct how the molecule interacts with biological targets, and their placement can significantly alter efficacy. pressbooks.pub The three primary positions—ortho, meta, and para—are not equivalent. In the case of this compound, the chlorine is in the meta (3-position).
The ester functional group is another key site for structural modification that can significantly impact potency and selectivity. nih.gov In this compound, this is a methyl ester. The cytotoxic activity of phenolic derivatives, a related class of compounds, is known to be affected by the length of the ester moiety. uc.pt This is because the ester group influences the compound's lipophilicity (its ability to dissolve in fats and lipids), which in turn affects its capacity to be incorporated into cells and cross biological membranes. uc.pt
The biological activity of this compound is governed by the combined electronic and steric properties of its chloro substituent.
Electronic Effects: Chlorine is an electron-withdrawing group, meaning it pulls electron density away from the aromatic ring. lumenlearning.com This property, known as a deactivating effect, alters the nucleophilicity of the benzene ring and can influence the rates of reaction and the stability of intermediates formed during biological interactions. lumenlearning.comlibretexts.org The electronic nature of substituents is an influential determinant of cancer cell growth inhibition for many classes of aromatic compounds. nih.gov
Investigation of Pharmacological Activities
Research into the pharmacological effects of phenylacetate (B1230308) and phenylacetamide derivatives has highlighted their potential as therapeutic agents, particularly in oncology. tbzmed.ac.irtbzmed.ac.ir
Substituted phenylacetic acid and phenylacetamide derivatives have been a focus of research for developing new anticancer drugs, driven by the need for compounds that can overcome the drug resistance and side effects associated with existing chemotherapies. tbzmed.ac.irtbzmed.ac.ir Studies on various heterocyclic compounds, including those with chloro-phenyl groups, have shown them to be effective in targeting multiple cancer cell lines. rjraap.combendola.com
While comprehensive data on the cytotoxicity of this compound itself against the HT-29, A549, MCF-7, and HCT-116 cell lines is not detailed in the available literature, studies on closely related analogs provide significant insights into the potential activity of this chemical class. Phenylacetamide derivatives, for example, have demonstrated potent cytotoxic effects against various cancer cell lines, including the MCF-7 breast cancer line. tbzmed.ac.irtbzmed.ac.ir In one study, a phenylacetamide derivative with a chloro substituent showed significant cytotoxic effects against MCF-7 cells. tbzmed.ac.ir
Furthermore, other complex derivatives incorporating a methyl ester and a substituted phenyl ring have been tested against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, showing promising antiproliferative activity with IC₅₀ values in the low micromolar range. nih.govacs.org The HT-29 colon cancer and MCF-7 breast cancer cell lines are standard models used to evaluate the growth inhibition and apoptotic potential of new chemical entities. nih.govnih.gov The table below presents representative cytotoxic data for structurally related compounds, illustrating the anticancer potential of this structural class.
Table 1. Cytotoxicity of Structurally Related Chloro-Aromatic Compounds on Various Cancer Cell Lines. The data illustrates the potential of this chemical class, although these are not direct results for this compound.
These findings collectively suggest that compounds with a chloro-phenylacetate or similar backbone are promising candidates for anticancer drug development. The observed cytotoxicity in cell lines such as MCF-7 and HCT-116 indicates that this compound warrants further investigation to determine its specific inhibitory concentrations and mechanism of action. tbzmed.ac.irnih.gov
Anticancer/Cytotoxic Activity
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov The balance between histone acetylation and deacetylation is vital for normal cellular function, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. nih.gov HDAC inhibitors have emerged as a promising class of therapeutic agents. nih.gov
Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)
The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Phenylacetate derivatives have been investigated for their potential antimicrobial properties.
Antibacterial Activity: While direct data on the antibacterial activity of this compound is scarce, studies on related compounds suggest potential. For instance, a prodrug strategy using (acetoxy)methyl iminodiacetate (B1231623) groups attached to simple phenolic antimicrobials has been shown to increase their potency against both planktonic bacteria and biofilms. nih.gov This approach could potentially be applied to enhance the activity of phenolic compounds related to the phenylacetate structure. nih.gov Other research has focused on novel oxazolidinone derivatives, which have demonstrated activity against Gram-positive bacteria. sioc-journal.cn
Antifungal Activity: Research into the antifungal properties of compounds structurally related to this compound has shown some promising results. For example, a study on 2-{2-[3-(substituted phenyl)-3-oxo-2-1,2,4-triazol-1-yl-propyl]-phenyl}-[2-methoxyimino]-acetic acid methyl ester and its N-methyl-acetamide derivatives demonstrated that certain compounds in the series exhibited potent antifungal activities against various pathogenic fungi at a concentration of 10 μg/mL. researchgate.net Specifically, compounds with different substitutions on the phenyl ring showed selective activity against fungi such as Sclerotonia, Rhizoctonia solani, Botrytis cinerea Pers, and Gibberella zeae. researchgate.net Another study on methyl 2-methoxyimino-2-{2-[(substituted benzylidene)aminooxymethyl]phenyl}acetate derivatives also reported moderate fungicidal activity against Rhizoctonia solani for compounds with 3-chlorophenyl and other substitutions. nih.gov
Table 1: Antifungal Activity of Related Phenylacetate Derivatives
| Compound Class | Target Fungi | Activity Level | Reference |
| 2-{2-[3-(substituted phenyl)-3-oxo-2-1,2,4-triazol-1-yl-propyl]-phenyl}-[2-methoxyimino]-acetic acid methyl ester derivatives | Sclerotonia, Rhizoctonia solani, Botrytis cinerea Pers, Gibberella zeae | Potent at 10 µg/mL | researchgate.net |
| Methyl 2-methoxyimino-2-{2-[(substituted benzylidene)aminooxymethyl]phenyl}acetate derivatives | Rhizoctonia solani | Moderate at 10 µg/mL | nih.gov |
Antiviral Activity: The antiviral potential of chlorophenyl-containing compounds has been explored. One study synthesized novel 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides and tested their activity against the tobacco mosaic virus (TMV). researchgate.net Some of the synthesized derivatives showed a degree of antiviral activity. researchgate.net Another study on phenylpyrazolone-1,2,3-triazole hybrids found that chlorophenylpyrazolone analogs exhibited promising potency against the SARS-CoV-2 main protease. mdpi.com
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. Phenylacetic acid derivatives are known to possess anti-inflammatory properties.
Research on thymol (B1683141) and carvacrol, which are phenolic compounds, demonstrates their ability to reduce the production of pro-inflammatory mediators. nih.gov A study on chlorogenic acid methyl ester, another related ester compound, showed strong anti-inflammatory effects by inhibiting the COX-2/NLRP3/NF-κB pathway. semanticscholar.org This compound significantly inhibited ear and paw swelling in animal models and reduced the levels of pro-inflammatory cytokines. semanticscholar.org While direct studies on this compound are limited, a new salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been shown to reduce inflammatory responses in LPS-induced rats, hypothetically through the inhibition of COX-2. nih.gov
A key mechanism of anti-inflammatory action for many compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
Cyclooxygenase (COX) Inhibition: Phenylacetic acid derivatives are a known class of COX inhibitors. nih.gov For instance, lumiracoxib, a COX-2 selective phenylacetic acid derivative, binds to the COX active site. nih.gov The development of selective COX-2 inhibitors is a major area of research to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Various hybrid molecules incorporating pyrazole (B372694) and other heterocyclic moieties have been designed and shown to be potent and selective COX-2 inhibitors. acs.orgnih.gov
Lipoxygenase (LOX) Inhibition: The inhibition of LOX enzymes is another important anti-inflammatory strategy. Synthetic derivatives of methyl gallate have been shown to be potent LOX inhibitors, with IC50 values in the nanomolar range. nih.gov These derivatives were also found to reduce the expression of COX-2 and TNF-α in an animal model of arthritis. nih.gov Plant extracts containing phenolic compounds have also demonstrated significant LOX inhibitory activity. nih.govnih.gov
Table 2: COX and LOX Inhibition by Related Compounds
| Compound Class | Target Enzyme | Key Findings | Reference |
| Phenylacetic acid derivatives | COX-2 | Selective inhibition | nih.gov |
| Pyrazole-based hybrids | COX-2 | Potent and selective inhibition | acs.orgnih.gov |
| Methyl gallate derivatives | LOX, COX-2 | Potent LOX inhibition (nM IC50), reduced COX-2 expression | nih.gov |
| Phenolic plant extracts | LOX | Significant inhibitory activity | nih.govnih.gov |
Antinociceptive/Analgesic Potential (as applicable to related compounds)
The antinociceptive or pain-relieving potential of compounds is often linked to their anti-inflammatory properties. While no direct studies on the antinociceptive effects of this compound were found, research on related structures is informative. For example, a novel synthetic chalcone, 3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (DMFP), demonstrated significant antinociceptive effects in various mouse models of pain. nih.gov Its mechanism is thought to involve both peripheral and central pathways, potentially through the inhibition of pro-inflammatory mediators and interaction with the glutamatergic system. nih.gov
Neuroprotective Effects (as applicable to related compounds)
Neuroprotection, the preservation of neuronal structure and function, is a key therapeutic goal in neurodegenerative diseases. While there is no specific data on the neuroprotective effects of this compound, research on related compounds suggests a potential role. For example, a pyrazole derivative, 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), has shown neuroprotective effects in a mouse model of Parkinson's disease by inhibiting microglial activation and the subsequent inflammatory response.
Antidepressant Effects (as applicable to related compounds)
Some compounds with a chlorophenyl moiety have been investigated for their potential antidepressant effects. A study on 7-(3-chlorophenyl)piperazinylalkyl derivatives of 8-alkoxy-purine-2,6-dione found that these compounds exhibited antidepressant-like activity in animal models. Their mechanism of action is thought to involve interaction with serotonin (B10506) (5-HT1A and 5-HT2A) and α1-adrenergic receptors. Another study on a fraction of Dittrichia viscosa root extract, rich in chlorogenic acid and cynarine, also demonstrated antidepressant-like effects.
Elucidation of Molecular Mechanisms of Action
There are currently no published studies that elucidate the molecular mechanisms of action for this compound.
No research data is available to suggest that this compound possesses any inhibitory or modulatory effects on enzymes, including those involved in inflammatory pathways, histone deacetylases (HDACs), or monoacylglycerol lipase (B570770) (MAGL).
General Overview of Key Enzyme Families:
| Enzyme Family | General Function |
| Enzymes in Inflammatory Pathways | A diverse group of proteins that catalyze reactions integral to the body's inflammatory response. Key examples include cyclooxygenases (COX) and lipoxygenases (LOX). |
| Histone Deacetylases (HDACs) | A class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. They are crucial regulators of gene expression. |
| Monoacylglycerol Lipase (MAGL) | The primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling molecule in the nervous system. |
There is no scientific evidence from receptor binding assays or other experimental methods to indicate that this compound interacts with or modulates the activity of any receptors.
No studies have been found that investigate the potential interactions of this compound with adenosinergic, alpha-2 adrenergic, or cholinergic receptors.
Overview of Receptor Systems:
| Receptor System | Description |
| Adenosinergic Receptors | A class of G protein-coupled receptors that are activated by adenosine (B11128) and play significant roles in various physiological processes, including cardiovascular function and neurotransmission. |
| Alpha-2 Adrenergic Receptors | These receptors are part of the sympathetic nervous system and are activated by catecholamines like norepinephrine (B1679862) and epinephrine, leading to various physiological responses including blood pressure regulation. |
| Cholinergic Receptors | Comprising nicotinic and muscarinic subtypes, these receptors respond to the neurotransmitter acetylcholine (B1216132) and are fundamental to the function of the central and peripheral nervous systems. |
There is a lack of research on the modulatory effects of this compound on glutamatergic and Transient Receptor Potential Vanilloid 1 (TRPV1) receptors.
Key Functions of Glutamatergic and TRPV1 Receptors:
| Receptor | Key Function |
| Glutamatergic Receptors | The primary excitatory receptors in the central nervous system, crucial for synaptic plasticity, learning, and memory. |
| TRPV1 Receptors | A non-selective cation channel involved in the detection and signaling of noxious stimuli, such as heat and pain. |
The influence of this compound on the function of ATP-sensitive potassium (KATP) channels has not been investigated in any published studies. These channels are critical in linking the metabolic state of a cell to its electrical excitability and are found in various tissues, including the pancreas, heart, and brain.
There is no available data to suggest that this compound interferes with any intracellular signaling pathways, such as the Protein Kinase C (PKC) pathways. PKC pathways are a family of signaling cascades involved in a wide array of cellular processes, including cell growth, differentiation, and apoptosis.
Interaction with Biological Targets
Currently, there is a notable absence of publicly available scientific literature detailing the specific interactions of this compound with biological targets such as prothrombin and human thymidylate synthase (hTS). Extensive searches of scientific databases and research repositories have not yielded any studies that investigate the binding, inhibition, or mechanistic pathways of this particular compound in relation to these or other specified biological molecules.
While research exists on the biological activities of structurally similar compounds or derivatives, this information does not directly address the activity of this compound itself. The scientific community has yet to publish findings on its specific molecular interactions, leaving a gap in the understanding of its potential biological effects.
Therefore, a detailed analysis, including data tables and research findings on the interaction of this compound with prothrombin and hTS, cannot be provided at this time. Further empirical research is required to elucidate any potential biological activity and to characterize its interactions with specific molecular targets.
Applications and Future Research Directions
Role as Synthetic Intermediates for Pharmaceutical and Agrochemical Development
Methyl 2-(3-chlorophenyl)acetate and its parent compound, 3-chlorophenylacetic acid, are recognized as important intermediates in the synthesis of a variety of organic molecules. While specific, large-scale applications of the meta-chloro isomer are not as extensively documented as its ortho and para counterparts, the 3-chlorophenyl moiety is a key structural feature in several biologically active compounds.
In Pharmaceutical Synthesis:
The broader class of chlorophenylacetic acids and their esters are crucial in drug manufacturing. For instance, the 2-chloro isomer is a well-known precursor in the synthesis of the antiplatelet drug Clopidogrel. google.com The 3-chlorophenyl group itself is present in psychoactive drugs like Trazodone, an antidepressant, anxiolytic, and hypnotic. scholarsresearchlibrary.com Research into new Trazodone analogues with dual 5-HT1A/5-HT7 affinity has utilized starting materials containing the 1-(3-chlorophenyl)piperazine (B195711) core, highlighting the pharmaceutical relevance of this structural motif. mdpi.com
Furthermore, synthetic studies have demonstrated the utility of the 3-chlorophenyl group in creating novel compounds with potential therapeutic effects. In one study, a series of semicarbazides and thiosemicarbazides were synthesized, with some derivatives showing significant anticancer and antioxidant properties. acs.org Notably, the compound N-(3-Chlorophenyl)-2-(3-methylbenzoyl)hydrazinecarbothioamide exhibited promising anticancer activity against malignant glioma cells (U87), as detailed in the table below. acs.org
| Compound | Target Cell Line | Activity (IC50) | Notes |
|---|---|---|---|
| N-(3-Chlorophenyl)-2-(3-methylbenzoyl) hydrazinecarbothioamide (5b) | U87 (Malignant Glioma) | 14.63 µg/mL | Showed notable cytotoxic effects. |
| N-(3-Chlorophenyl)-2-(3-methylbenzoyl) hydrazinecarboxamide (4b) | U87 (Malignant Glioma) | Not among the most active | Synthesized as part of the same series. |
In Agrochemical Development:
The isoxazoline (B3343090) ring is a core component of several modern insecticides and pesticides. Research into practical synthetic routes for 3-substituted-5,5-dimethyl isoxazolines, which are valuable leads in agrochemical research, has been conducted. acs.org Although this particular study used 4-chloro-N-hydroxy-benzimidoyl chloride as a precursor, it underscores the importance of chlorinated phenyl derivatives in generating compound libraries for agrochemical discovery. The structural similarity suggests that this compound could serve as a starting point for analogous structures in this field.
Potential as Biochemical Probes for Biological System Studies
While direct studies employing this compound as a biochemical probe are not prominent in the literature, its derivatives have potential in this area. Biochemical probes are specialized molecules used to study biological systems, often by targeting specific enzymes or receptors. The synthesis of complex heterocyclic molecules, such as quinazolinone derivatives, from precursors like this compound could yield compounds with fluorescent or binding properties suitable for use as probes. mdpi.com The development of molecules that can interact with specific biological targets, such as the anticancer compounds mentioned previously, is the first step toward designing such targeted probes. acs.org Further functionalization, for example, by introducing a fluorophore or a reactive group for covalent labeling, could transform these bioactive scaffolds into powerful tools for chemical biology.
Development of New Materials and Chemical Processes
The development of novel materials with specific functions is a cornerstone of modern chemistry. Research has shown that related chloro-phenyl acetate (B1210297) structures can be used to create new materials. For example, transition metal complexes have been synthesized using [Methyl 2-((4-chlorophenyl)(hydroxy)methyle) Acrylate], a type of Morita-Baylis-Hillman adduct, resulting in materials with potential antibacterial and antioxidant properties. researchgate.net The study highlighted the creation of Cr(III), Mn(II), Co(III), Ni(II), and Cu(II) complexes and represented the first use of this specific adduct in metal complex formation. researchgate.net
In the realm of chemical processes, the development of efficient, environmentally friendly synthesis methods is a key objective. Green chemistry approaches have been applied to the synthesis of quinazolinone derivatives, which can be accessed from precursors related to this compound. mdpi.com These methods include using deep eutectic solvents (DES) and microwave-induced reactions to reduce reaction times and avoid hazardous solvents. mdpi.com Similarly, efficient, Lewis acid-catalyzed methods for producing chlorophenylacetate esters have been developed to improve yield and reduce waste. google.com
Advanced Research Tools in Medicinal Chemistry
This compound serves as an advanced research tool primarily by being a versatile starting material for creating diverse molecular scaffolds. Medicinal chemists utilize such building blocks to generate libraries of related compounds, which can then be screened for biological activity against various diseases. This process, known as diversity-oriented synthesis, is crucial for identifying new drug leads.
The synthesis of molecules like 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, a member of the pharmacologically promising pyrrol-3-one class, demonstrates how complex heterocycles can be constructed from simpler precursors. mdpi.com The 3-chlorophenyl group can be strategically incorporated to modulate a compound's properties, such as its binding affinity for a target receptor, its metabolic stability, or its solubility. By synthesizing a range of derivatives from this compound, researchers can systematically explore the structure-activity relationship (SAR) of a particular chemical series, a fundamental practice in medicinal chemistry. acs.orgrsc.org
Integration of Computational and Experimental Approaches for Drug Discovery and Development
Modern drug discovery heavily relies on the synergy between experimental synthesis and computational analysis. While no specific in silico studies on this compound itself were identified, numerous studies on its derivatives and related structures showcase this integrated approach.
Computational techniques such as Density Functional Theory (DFT), molecular docking, and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction are routinely used to guide and rationalize experimental findings. acs.orgresearchgate.netmdpi.com
Key examples include:
Rationalizing Biological Activity: In the study of semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, molecular docking was used to investigate how the most active compounds bind to the enzyme topoisomerase II, a known anticancer target. The results showed a strong correlation between the calculated binding energies and the experimentally observed anticancer activity. acs.org
Predicting Pharmacokinetics: ADME analyses were performed on these same compounds to predict their drug-like properties, such as gastrointestinal absorption and blood-brain barrier penetration, providing insights into their potential behavior in the body. acs.org
Structural Verification: DFT calculations are used to predict and verify the spectral properties (e.g., IR spectra) of newly synthesized metal complexes, confirming their structure. researchgate.net
Understanding Reactivity: Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses help in understanding the reactivity of molecules, guiding the design of new synthetic reactions and predicting sites of interaction with biological macromolecules. researchgate.netmdpi.com
This combination of computational foresight and experimental validation accelerates the process of drug discovery and development, allowing for a more rational design of new therapeutic agents.
Q & A
Q. What are the standard synthetic routes for Methyl 2-(3-chlorophenyl)acetate, and how are reaction conditions optimized?
this compound is typically synthesized via esterification or multicomponent reactions. A common method involves using (±)-3-chlorophenylglycine as a starting material, followed by isocyanation and esterification. Key steps include:
- Reagent selection : Use of (±)-3-chlorophenylglycine and methyl chloroacetate under controlled pH and temperature .
- Purification : Column chromatography (SiO₂, EtOAc/cyclohexane gradients) to isolate the product, with yields ranging from 17% to 62% depending on reaction time and solvent ratios .
- Optimization : Stirring at 0°C for 1 hour improves selectivity, while extended reaction times increase byproduct formation .
Q. What spectroscopic techniques are employed for structural characterization, and what are the critical spectral markers?
The compound is characterized using:
- ¹H/¹³C NMR : Key signals include δ ~3.80 ppm (methoxy group) and aromatic protons at δ 7.31–7.49 ppm. The ester carbonyl appears at δ ~165.5 ppm in ¹³C NMR .
- IR spectroscopy : Strong absorption bands at ~1758 cm⁻¹ (ester C=O stretch) and ~2149 cm⁻¹ (isocyano group, if present) .
- Mass spectrometry : Molecular ion peaks at m/z 209–210 ([M+H]⁺) confirm molecular weight .
Q. What safety protocols are critical during handling and disposal?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory to avoid skin contact or inhalation .
- Waste management : Halogenated waste must be segregated and processed by certified disposal services due to environmental toxicity .
- Ventilation : Use fume hoods when handling volatile intermediates .
Q. What are the primary research applications of this compound?
- Pharmaceutical intermediates : Used in synthesizing pyrazolo-pyrimidine derivatives for kinase inhibitors .
- Forensic standards : Serves as a reference material in detecting amphetamine precursors .
Advanced Research Questions
Q. How can reaction yields be improved in large-scale syntheses, and what factors contribute to variability?
Yield optimization strategies include:
- Catalyst screening : p-Toluenesulfonic acid enhances cyclization efficiency, achieving 99% yield in o-xylene under reflux .
- Solvent effects : Polar aprotic solvents (e.g., EtOAc) improve solubility of intermediates, reducing side reactions .
- Temperature control : Lower temperatures (0°C) minimize decomposition of sensitive intermediates like isocyanides .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during characterization?
- Deuterated solvent calibration : Ensure solvent peaks (e.g., CDCl₃ at δ 7.26 ppm) do not overlap with analyte signals .
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating ¹H-¹³C couplings .
- Computational validation : Compare experimental NMR shifts with DFT-predicted values to confirm assignments .
Q. What computational methods predict the compound’s reactivity in derivatization reactions?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
- Molecular docking : Model interactions with biological targets (e.g., enzymes) to design bioactive derivatives .
- Reaction pathway simulations : Use software like Gaussian or ORCA to model transition states in esterification or arylation reactions .
Q. What strategies stabilize reactive intermediates during multi-step syntheses?
- Protecting groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl groups for hydroxyl protection) .
- Low-temperature storage : Store intermediates at –20°C to prevent degradation .
- In situ generation : Avoid isolating unstable intermediates (e.g., diazo compounds) by proceeding directly to the next step .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
